(1S,2S)-2-azidocyclopentan-1-ol
Overview
Description
(1S,2S)-2-azidocyclopentan-1-ol is an organic compound characterized by a cyclopentane ring with an azido group (-N₃) and a hydroxyl group (-OH) attached to the first and second carbon atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-azidocyclopentan-1-ol typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated cyclopentanol is treated with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-azidocyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can convert the azido group to an amine.
Substitution: Sodium azide (NaN₃) in solvents like DMF or DMSO is commonly used for azidation reactions.
Major Products
Oxidation: Cyclopentanone or cyclopentanal derivatives.
Reduction: Cyclopentylamine derivatives.
Substitution: Various azido-substituted cyclopentane derivatives.
Scientific Research Applications
(1S,2S)-2-azidocyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-azidocyclopentan-1-ol depends on its chemical reactivity. The azido group can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-azidocyclopentan-1-ol: A stereoisomer with different spatial arrangement of the azido and hydroxyl groups.
Cyclopentanol: Lacks the azido group, making it less reactive in certain chemical reactions.
2-azidocyclopentanol: Similar structure but without specific stereochemistry.
Uniqueness
(1S,2S)-2-azidocyclopentan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereoisomerism can lead to different physical properties and biological activities compared to its isomers and other related compounds.
Properties
IUPAC Name |
(1S,2S)-2-azidocyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-8-7-4-2-1-3-5(4)9/h4-5,9H,1-3H2/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHPZGBAWPMUCZ-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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